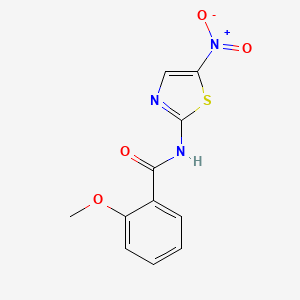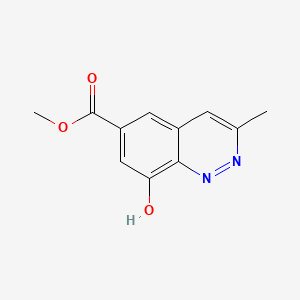
Methyl 8-hydroxy-3-methylcinnoline-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 8-hydroxy-3-methylcinnoline-6-carboxylate is an organic compound with the molecular formula C11H10N2O3 and a molecular weight of 218.21 g/mol This compound belongs to the cinnoline family, which is characterized by a bicyclic structure containing a benzene ring fused to a pyridine ring
Vorbereitungsmethoden
The synthesis of Methyl 8-hydroxy-3-methylcinnoline-6-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylcinnoline and methyl 8-hydroxy-6-carboxylate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common solvents include methanol and ethanol, while catalysts such as sulfuric acid or hydrochloric acid may be used.
Reaction Steps: The reaction involves the esterification of 8-hydroxy-3-methylcinnoline with methyl 6-carboxylate. This process typically requires heating the reaction mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.
Analyse Chemischer Reaktionen
Methyl 8-hydroxy-3-methylcinnoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to convert the carboxylate group to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the hydroxyl or carboxylate groups are replaced by other functional groups. Common reagents for substitution reactions include halogens and nucleophiles.
Condensation: The compound can undergo condensation reactions with other molecules to form larger, more complex structures.
Wissenschaftliche Forschungsanwendungen
Methyl 8-hydroxy-3-methylcinnoline-6-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of Methyl 8-hydroxy-3-methylcinnoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylate groups in its structure allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate various biological processes, such as cell signaling, gene expression, and metabolic pathways. The exact mechanism of action may vary depending on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Methyl 8-hydroxy-3-methylcinnoline-6-carboxylate can be compared with other similar compounds, such as:
Methyl 8-hydroxyquinoline-6-carboxylate: This compound has a similar structure but contains a quinoline ring instead of a cinnoline ring. It is known for its antimicrobial and anticancer properties.
Methyl 3-methylcinnoline-6-carboxylate: This compound lacks the hydroxyl group, which may affect its reactivity and biological activity.
Methyl 8-hydroxycinnoline-6-carboxylate: This compound lacks the methyl group, which may influence its chemical properties and interactions with other molecules.
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties that can be leveraged in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C11H10N2O3 |
|---|---|
Molekulargewicht |
218.21 g/mol |
IUPAC-Name |
methyl 8-hydroxy-3-methylcinnoline-6-carboxylate |
InChI |
InChI=1S/C11H10N2O3/c1-6-3-7-4-8(11(15)16-2)5-9(14)10(7)13-12-6/h3-5,14H,1-2H3 |
InChI-Schlüssel |
VOMONPGNGLZERR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=CC(=CC(=C2N=N1)O)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


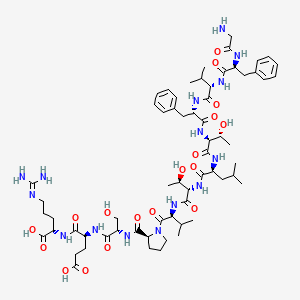
![1H-1,2,4-Triazole-3,5-diamine, N-[(4-methoxyphenyl)methyl]-](/img/structure/B13923650.png)
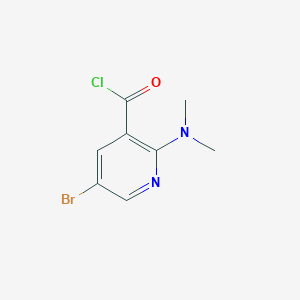
![5-(pyrrolidin-3-ylmethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13923661.png)
![N'-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13923681.png)

![tert-Butyl (6-chloro-4-iodobenzo[d]thiazol-2-yl)carbamate](/img/structure/B13923690.png)
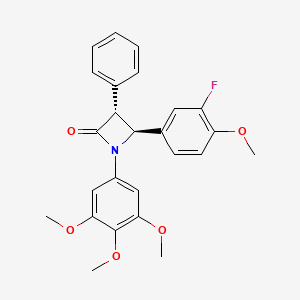
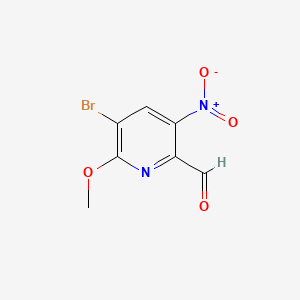
![2,7-Diazaspiro[4.5]decane-7-carboxylic acid, 2-ethyl-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B13923707.png)
![6-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13923734.png)

